(R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methoxyphenyl isobutyrate fumarate
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Overview
Description
®-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methoxyphenyl isobutyrate fumarate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a diisopropylamino group, a phenylpropyl group, and a methoxyphenyl isobutyrate moiety. The fumarate salt form enhances its stability and solubility, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methoxyphenyl isobutyrate fumarate involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:
Formation of the Core Structure: The initial step involves the synthesis of the core structure, which can be achieved through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized by introducing the diisopropylamino group, phenylpropyl group, and methoxyphenyl isobutyrate moiety through various substitution and addition reactions.
Formation of the Fumarate Salt: The final step involves the formation of the fumarate salt by reacting the synthesized compound with fumaric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methoxyphenyl isobutyrate fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
®-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methoxyphenyl isobutyrate fumarate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: Utilized in the development of new materials and as a component in various industrial processes .
Mechanism of Action
The mechanism of action of ®-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methoxyphenyl isobutyrate fumarate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3-Diaminopropane: A linear alkylpolyamine with similar structural features.
Dimethyl fumarate: A methyl ester of fumaric acid with applications in medicine.
Triphenylphosphine oxide: Used in stereoselective reactions and has similar functional groups.
Uniqueness
®-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methoxyphenyl isobutyrate fumarate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its fumarate salt form enhances its stability and solubility, making it suitable for various applications.
Properties
Molecular Formula |
C30H41NO7 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methoxyphenyl] 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(28)30-25-14-13-22(29-7)17-24(25)23(21-11-9-8-10-12-21)15-16-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h8-14,17-20,23H,15-16H2,1-7H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m1./s1 |
InChI Key |
ZGMVAHUHZHHOEW-RNCYCKTQSA-N |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)OC)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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